2,4-二氨基嘧啶-5-醇

描述

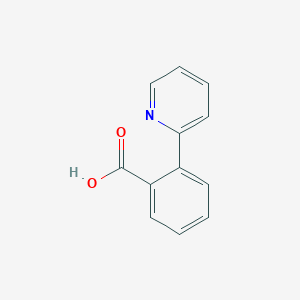

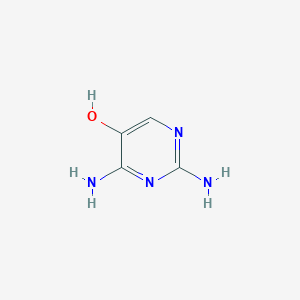

2,4-Diaminopyrimidin-5-ol is a chemical compound with the molecular formula C4H8Cl2N4O and a molecular weight of 199.04 . It is typically stored at room temperature in an inert atmosphere .

Synthesis Analysis

The synthesis of 2,4-Diaminopyrimidin-5-ol-based derivatives has been reported in the literature . These compounds were designed and synthesized as inhibitors of dihydrofolate reductase in Mycobacterium tuberculosis (mt-DHFR), with side chains to occupy the glycerol binding site .科学研究应用

抗肿瘤剂

2,4-二氨基嘧啶-5-醇衍生物已被合成并评估其作为抗肿瘤剂的潜力。 这些化合物,尤其是当设计为三唑并哌嗪或1,4,8-三氮杂螺[4.5]癸烷-3-酮骨架时,已显示出对各种癌细胞系具有中等至优异的效力 。 例如,某些衍生物表现出有效的抗肿瘤活性,具有低IC50值,表明它们在抑制癌细胞增殖方面的有效性 。 结构-活性关系 (SAR) 研究表明,嘧啶核心上芳香环和末端苯胺的变化会显着影响它们的抗癌活性 .

抗结核活性

2,4-二氨基嘧啶-5-醇的核心结构已被用于合成针对结核分枝杆菌中的二氢叶酸还原酶 (mt-DHFR) 的衍生物,这是抗结核药物开发中一个重要的药物靶点 。 这些衍生物已被设计为通过占据甘油结合位点来提高对mt-DHFR的选择性,该位点对于酶的功能至关重要 。 其中一些化合物已显示出显着的抗结核活性,使其成为未来药物开发的有希望的先导化合物 .

超分子化学

在超分子化学领域,2,4-二氨基嘧啶-5-醇已被用于与不同的链状二羧酸形成新型盐 。 这些盐表现出独特的晶体结构和超分子结构,这对理解分子间相互作用和设计新材料具有重要意义 .

药物化学

在药物化学中,2,4-二氨基嘧啶-5-醇部分是设计针对各种酶的非经典抑制剂的关键成分。 它在结构上类似于三甲氧苄胺,一种众所周知的抗菌药物,已被用于创造对各自靶标具有改善的功效和选择性的化合物 .

酶抑制

2,4-二氨基嘧啶-5-醇结构是合成酶抑制剂的关键,尤其是那些旨在干扰病原体中叶酸代谢的酶抑制剂。 通过模拟叶酸的结构,这些抑制剂可以有效地阻断二氢叶酸还原酶等酶的活性,而二氢叶酸还原酶对于细菌和原生动物的生存至关重要 .

药物设计和优化

2,4-二氨基嘧啶-5-醇的多功能性使其可用于药物设计和优化。将其纳入各种药物支架可以开发出具有潜在应用的新型治疗剂,覆盖一系列疾病。 修改其结构和添加不同官能团的能力使其成为药物化学家的宝贵工具 .

生物学研究

2,4-二氨基嘧啶-5-醇衍生物也被用于生物学研究,以了解潜在药物的作用机制。 例如,研究表明某些衍生物可以在癌细胞中诱导凋亡,抑制肿瘤细胞迁移,并影响细胞周期分布,为其治疗潜力提供见解 .

化学合成

最后,2,4-二氨基嘧啶-5-醇作为复杂分子化学合成的起始材料或中间体。 它的反应性和形成各种键的能力使其成为有机合成中一个有用的构建模块,有助于创建各种化学实体 .

安全和危害

未来方向

作用机制

Target of Action

The primary target of 2,4-Diaminopyrimidin-5-ol is the dihydrofolate reductase in Mycobacterium tuberculosis (mt-DHFR) . This enzyme plays a crucial role in the synthesis of tetrahydrofolate, a coenzyme required for the synthesis of nucleotides. Inhibiting mt-DHFR disrupts this process, leading to a halt in bacterial growth .

Mode of Action

2,4-Diaminopyrimidin-5-ol interacts with mt-DHFR by binding to its glycerol (GOL) binding site . This binding site is considered a useful target for improving the selectivity of drugs towards human dihydrofolate reductase (h-DHFR) . The compound’s interaction with mt-DHFR results in the inhibition of the enzyme, disrupting the synthesis of tetrahydrofolate and thus halting bacterial growth .

Biochemical Pathways

The inhibition of mt-DHFR by 2,4-Diaminopyrimidin-5-ol affects the folate pathway, which is essential for the synthesis of nucleotides. By inhibiting mt-DHFR, the compound disrupts the conversion of dihydrofolate to tetrahydrofolate, a crucial step in the folate pathway. This disruption leads to a decrease in the availability of nucleotides, which are necessary for DNA replication and repair, and RNA synthesis .

Pharmacokinetics

The compound’s design includes side chains that occupy the gol binding site with proper hydrophilicity for cell entry . This suggests that the compound may have good bioavailability, although further studies are needed to confirm this.

Result of Action

The primary result of the action of 2,4-Diaminopyrimidin-5-ol is the inhibition of bacterial growth. By inhibiting mt-DHFR, the compound disrupts the synthesis of nucleotides, leading to a halt in bacterial growth . This makes 2,4-Diaminopyrimidin-5-ol a potential candidate for the development of anti-tubercular drugs .

Action Environment

The action of 2,4-Diaminopyrimidin-5-ol can be influenced by various environmental factors. For instance, the compound’s hydrophilicity can affect its ability to cross the cell wall of Mycobacterium tuberculosis . Additionally, the size of the compound’s side chains can influence its ability to occupy the GOL binding site on mt-DHFR

属性

IUPAC Name |

2,4-diaminopyrimidin-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O/c5-3-2(9)1-7-4(6)8-3/h1,9H,(H4,5,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQGHJCYLMLPCCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)N)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40520111 | |

| Record name | 2,4-Diaminopyrimidin-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40520111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

70035-83-5 | |

| Record name | 2,4-Diaminopyrimidin-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40520111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-hydroxy-3-[(E)-3-(hydroxyamino)-3-oxoprop-1-enyl]benzamide](/img/structure/B1668685.png)

![6-Chlorobenzo[d]isoxazol-3-ol](/img/structure/B1668687.png)

![methyl [1-(1H-benzimidazol-2-yl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B1668690.png)